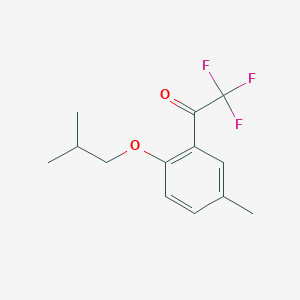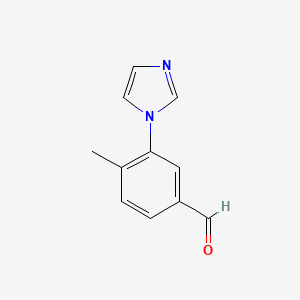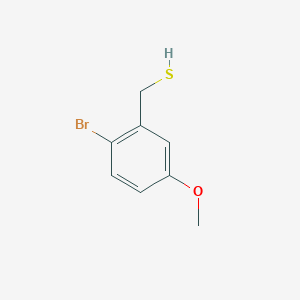![molecular formula C9H9ClN4 B13080600 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-chloropyridine with a suitable pyrazole derivative. One common method involves the use of 4-chloropyridine and 1H-pyrazole-3-amine as starting materials. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-120°C, for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, DMF, DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1H-pyrazolo[3,4-b]pyridine: A similar compound with a pyrazolo[3,4-b]pyridine core, known for its biological activities.
1-(pyridin-4-yl)ethan-1-one: Another pyridine derivative with potential antimicrobial and antiviral activities.
Uniqueness
4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of both a pyrazole and pyridine ring, which contribute to its diverse chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C9H9ClN4 |
|---|---|
Molekulargewicht |
208.65 g/mol |
IUPAC-Name |
4-chloro-1-(pyridin-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H9ClN4/c10-8-6-14(13-9(8)11)5-7-1-3-12-4-2-7/h1-4,6H,5H2,(H2,11,13) |
InChI-Schlüssel |
IXQIPQOTNQUUBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CN2C=C(C(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Ethoxymethylidene)spiro[4.4]nonan-1-one](/img/structure/B13080517.png)

![3-Propyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13080531.png)






![3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)




